molecular formula C14H14 B7724476 2-Methyldiphenylmethane CAS No. 27776-01-8

2-Methyldiphenylmethane

Cat. No.: B7724476
CAS No.: 27776-01-8
M. Wt: 182.26 g/mol
InChI Key: PQTAUFTUHHRKSS-UHFFFAOYSA-N
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Description

2-Methyldiphenylmethane is an organic compound with the molecular formula C14H14 It is a derivative of diphenylmethane, where a methyl group is attached to one of the phenyl rings

Scientific Research Applications

2-Methyldiphenylmethane has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

2-Benzyltoluene may be fatal if swallowed and enters airways. It causes skin irritation and may cause long-lasting harmful effects to aquatic life . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is recommended .

Future Directions

The benzyltoluene-based liquid organic hydrogen carrier (LOHC) system enables the safe transport and loss-free storage of hydrogen . The increased availability of Eastman’s benzyltoluene carrier fluid as well as technological improvements will enable large-scale hydrogen infrastructure projects and will create the groundwork now for the needs of a future global hydrogen economy .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyldiphenylmethane can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of toluene with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{C}_6\text{H}_5\text{CH}_3 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{C}_6\text{H}_4\text{CH}_3 + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The reaction conditions typically include maintaining a controlled temperature and pressure to ensure the desired product is obtained with minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Methyldiphenylmethane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into more saturated hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products:

    Oxidation: Benzophenone derivatives.

    Reduction: Diphenylmethane derivatives.

    Substitution: Halogenated diphenylmethane derivatives.

Mechanism of Action

The mechanism by which 2-Methyldiphenylmethane exerts its effects involves interactions with various molecular targets. Its structure allows it to participate in π-π interactions with aromatic systems, influencing its reactivity and binding properties. The pathways involved in its action depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

    Diphenylmethane: The parent compound, lacking the methyl group.

    Toluene: A simpler aromatic hydrocarbon with a single methyl group.

    Triphenylmethane: A more complex derivative with three phenyl groups.

Uniqueness: 2-Methyldiphenylmethane is unique due to the presence of both a methyl group and two phenyl rings, which confer distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific synthetic and research applications.

Properties

IUPAC Name

1-benzyl-2-methylbenzene
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InChI

InChI=1S/C14H14/c1-12-7-5-6-10-14(12)11-13-8-3-2-4-9-13/h2-10H,11H2,1H3
Source PubChem
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InChI Key

PQTAUFTUHHRKSS-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=CC=CC=C1CC2=CC=CC=C2
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Molecular Formula

C14H14
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DSSTOX Substance ID

DTXSID40892047
Record name 2-Benzyltoluene
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Molecular Weight

182.26 g/mol
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Physical Description

Liquid, Liquid; [IUCLID] Clear liquid with an aromatic odor; [Nisseki Chemical Texas MSDS]
Record name Benzene, methyl(phenylmethyl)-
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Record name Monobenzyl toluene
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Vapor Pressure

0.003 [mmHg]
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CAS No.

713-36-0, 27776-01-8
Record name 1-Methyl-2-(phenylmethyl)benzene
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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